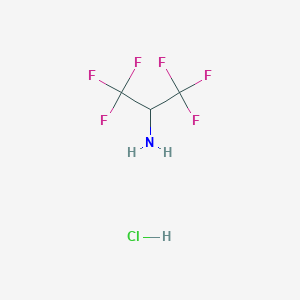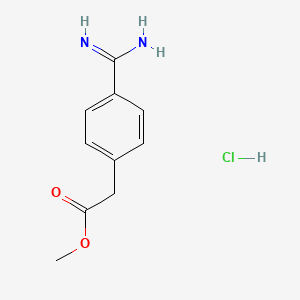
Oleoside
Descripción general
Descripción
Oleoside is a bioactive phenolic compound predominantly found in olive oil and other natural sources . It is known for its strong Angiotensin Converting Enzyme (ACE)-inhibitory activity .
Synthesis Analysis
Oleoside is produced by olive trees (Olea europaea) as a type of secoiridoids . The biosynthesis of Oleoside in Oleaceae proceeds via a branching in the mevalonic acid pathway, where terpene synthesis (oleoside moiety) and phenylpropanoid metabolism (phenolic moiety) merge . Two newly identified phytohormone cleaving esterases from Olea europaea are responsible for the glucosidase-initiated activation of the specialized metabolites ligstroside and oleuropein .Chemical Reactions Analysis
In olive (Olea europaea), secoiridoid-derived phenolics, such as oleuropein or ligstroside, can be converted by glucosidases and as yet unidentified esterases to oleoside aldehydes . These are not only involved in pathogen defense, but also bear considerable promise as pharmaceuticals or neutraceuticals .Aplicaciones Científicas De Investigación
Antioxidant Activity
Oleoside has been found to have significant antioxidant properties . It is one of the major phenolic compounds present in olive leaves, which are known for their high antioxidant capacity . This makes Oleoside a potential candidate for research in diseases where oxidative stress plays a major role .
Neuroprotective Effects
Research has shown that Oleoside exhibits neuroprotective activities . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function . It’s a promising area of research, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Properties
Oleoside has been associated with anti-inflammatory effects . Inflammation is a common response to injury or illness, and substances with anti-inflammatory properties can help to reduce this response and alleviate symptoms .
Immunomodulatory Properties
Oleoside has been found to have immunomodulatory properties . This means it can modify the immune response or the functioning of the immune system . This property could be beneficial in the treatment of immune-related diseases .
Potential Application in Non-Communicable Diseases
Due to its antioxidant, anti-inflammatory, and immunomodulatory properties, Oleoside has potential applications in non-communicable diseases . These diseases, which include heart disease, stroke, cancer, diabetes, and chronic lung disease, are the leading causes of death and disability worldwide .
Gastrointestinal Stability
The effectiveness and applicability of Oleoside into functional foods is limited by their instability under gastrointestinal conditions . However, research is being conducted into the development of protective formulations, such as microencapsulation with non-digestible carbohydrates, to improve the gastrointestinal stability of Oleoside .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oleoside, a secoiridoid derived from the olive tree (Olea europaea), primarily targets inflammatory pathways . It interacts with various immune cells, including eosinophils, lymphocytes, macrophages, and neutrophils . These cells play crucial roles in the body’s immune response and inflammation.
Mode of Action
Oleoside exerts its effects by modulating the activity of these immune cells. It reduces the influx of eosinophils and lymphocytes in the airway and diminishes IL-4 secretion in the lung . Furthermore, it suppresses the infiltration of macrophages and neutrophils by blocking the induction of intercellular adhesion molecule 1 (ICAM-1), F4/80, CD68, and CD11b in airways .
Biochemical Pathways
The biosynthesis of oleoside involves several enzymes, including oleuropein β-glucosidase (OeGLU), which is engaged in the biosynthetic pathway of secoiridoids in the olive trees . Two bifunctional cytochrome P450 enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester (OeOMES) and secoxy-loganin (OeSXS), both through a ketologanin intermediary .
Pharmacokinetics
It is known that the concentrations of oleoside and related compounds can be determined in the body
Result of Action
The action of oleoside results in a reduction of inflammation and immune response. This is evidenced by the decreased influx of immune cells into the airway and reduced secretion of pro-inflammatory cytokines . These effects suggest that oleoside may have potential therapeutic applications in conditions characterized by inflammation and immune dysregulation.
Action Environment
The action of oleoside can be influenced by various environmental factors. For instance, the production of oleoside in olive trees can be affected by the plant’s growing conditions . Furthermore, the expression of key biosynthetic genes, such as OeOMES, may be related to the domestication of olive trees . This suggests that environmental factors can influence the action, efficacy, and stability of oleoside.
Propiedades
IUPAC Name |
(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-IPEIANHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319128 | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178600-68-5 | |
| Record name | Oleoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of Oleoside?
A1: Oleoside has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.
Q2: How is Oleoside typically characterized using spectroscopic techniques?
A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize Oleoside. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of Oleoside. []
Q3: Are there different forms of Oleoside based on methylation?
A3: Yes, Oleoside exists in various methylated forms, including Oleoside 11-methyl ester and Oleoside dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core Oleoside structure.
Q4: What is the biosynthetic pathway of Oleoside?
A4: Studies suggest that Oleoside biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and Oleoside 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.
Q5: In which plant species and tissues can Oleoside be found?
A5: While primarily associated with Olea europaea, Oleoside and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, Oleoside is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]
Q6: How does the concentration of Oleoside change during olive fruit ripening?
A6: Research indicates that Oleoside levels are influenced by the olive ripening stage. [] In some cases, Oleoside content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.
Q7: Does Oleoside exhibit antioxidant properties?
A7: Yes, Oleoside and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that Oleoside might contribute to the health benefits associated with olive oil consumption. [, ]
Q8: Does Oleoside play a role in the plant's defense mechanisms?
A8: Oleoside, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, Oleoside can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []
Q9: How stable is Oleoside under different processing conditions?
A9: Oleoside stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to Oleoside degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve Oleoside content in olive products.
Q10: What are some areas for future research on Oleoside?
A10: Several research avenues remain unexplored regarding Oleoside, including:
Q11: What analytical techniques are used to quantify Oleoside in plant materials?
A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying Oleoside and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]
Q12: Are there environmental concerns related to Oleoside extraction or production?
A12: While Oleoside itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like Oleoside. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)